N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chlorophenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known for diverse pharmacological activities, including anticancer, antifungal, and kinase inhibition . Its structure features a 3-chlorophenyl group at the N⁴ position and an ethyl group at N⁶, distinguishing it from other analogs. This article compares its properties, synthesis, and biological activity with structurally related compounds, leveraging data from peer-reviewed studies.
Properties
Molecular Formula |
C14H15ClN6 |
|---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15ClN6/c1-3-16-14-19-12(11-8-17-21(2)13(11)20-14)18-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
PVBGGWZBTICWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multicomponent reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under both conventional and green conditions . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by their unique structural features that enhance their biological activity. The general synthetic pathway includes:
- Starting Materials : The synthesis begins with commercially available precursors such as 3-chlorophenyl and ethyl derivatives.
- Reaction Conditions : Specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.
- Characterization Techniques : The compound is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by inhibiting specific viral enzymes critical for replication. Case studies have shown its effectiveness against various viruses in vitro.
Anticancer Activity
The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxic effects on cancer cell lines.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating diseases linked to those pathways.
Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antiviral | Enzyme inhibition | |
| Anticancer | Apoptosis induction | |
| Enzyme Inhibition | Metabolic pathway alteration |
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound showed a dose-dependent inhibition of viral replication in cell cultures infected with influenza virus.
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival . The inhibition of EGFR-TK leads to the disruption of signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substituents at N⁴, N⁶, and the pyrimidine core, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name / ID | N⁴ Substituent | N⁶ Substituent | Core Modification | Primary Activity | Reference ID |
|---|---|---|---|---|---|
| N⁴-(3-Chlorophenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 3-Chlorophenyl | Ethyl | 1-Methyl | Anticancer/Kinase inhibition* | [1, 7] |
| NSC11668 | Bis(3-chlorophenyl) | 3-Chlorophenyl | 1-Methyl | Antifungal | [1] |
| N⁴-Ethyl-N⁶,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7a) | Ethyl | Phenyl | 1-Phenyl | Anticancer | [5] |
| N⁴-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine | 3-Chloro-4-fluorophenyl | 3,5-Dimethylpyrazolyl | Pyrazole-linked | KCa2 Channel Modulation | [8] |
| N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) | 4-Chlorophenyl | Methylsulfonyl | Vinyl-phenyl | Antibacterial | [7] |
Notes:
- Antifungal Activity : NSC11668, with bis(3-chlorophenyl) groups, demonstrates broad-spectrum antifungal activity, likely due to enhanced lipophilicity and membrane penetration . The target compound’s single 3-chlorophenyl and ethyl groups may reduce antifungal potency but improve selectivity for kinase targets.
- Anticancer Activity : Compound 7a (N⁶-phenyl derivative) shows 85% yield and marked anticancer activity, whereas the ethyl group in the target compound may enhance metabolic stability .
- Antibacterial Activity : Sulfonyl and vinyl-phenyl groups in Compound 11 improve solubility and Gram-positive activity (e.g., S. aureus), which the target compound lacks due to its simpler substituents .
Biological Activity
N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H15ClN6. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. The presence of the 3-chlorophenyl and ethyl groups contributes to its biological activity.
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) and other related kinases. This inhibition is crucial for disrupting signaling pathways that promote cancer cell proliferation and survival.
Anticancer Efficacy
Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Below is a summary of its efficacy based on in vitro studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.018 | EGFR Inhibition |
| HCT116 (Colorectal) | 0.236 | EGFR Inhibition |
| MCF7 (Breast Cancer) | 0.025 | Dual inhibition of EGFR/ErbB2 |
These values indicate that this compound is significantly more effective than some existing therapies, highlighting its potential as a lead compound for drug development .
Study 1: Dual Inhibition of EGFR and ErbB2
In a study evaluating the dual inhibition properties of this compound, it was found to induce apoptosis in cancer cells through significant activation of caspase-3, leading to cell cycle arrest at the G2/M phase. The study reported a notable increase in pre-G1 phase cells, indicating effective apoptosis induction .
Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were synthesized to explore their biological activities. Among these derivatives, this compound exhibited the highest potency against wild-type and mutant EGFR variants . This study emphasized the importance of structural modifications in enhancing anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
